Terfenadine

概述

描述

准备方法

合成路线和反应条件: 特非那丁的合成涉及多个步骤,从 α, α-二苄基-4-哌啶基甲醇开始 . 主要步骤包括:

哌啶环的形成: 这涉及 α, α-二苄基-4-哌啶基甲醇与适当试剂反应形成哌啶环。

取代反应: 通过取代反应引入叔丁基苯基和羟基(二苯基)甲基。

最终组装: 最后一步是将中间化合物偶联形成特非那丁。

工业生产方法: 特非那丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 关键考虑因素包括温度控制、溶剂选择和纯化技术 .

化学反应分析

反应类型: 特非那丁会发生各种化学反应,包括:

还原: 还原反应可以改变特非那丁中存在的官能团。

取代: 取代反应用于合成特非那丁及其衍生物.

常用试剂和条件:

氧化剂: 用于将特非那丁转化为非索非那丁。

还原剂: 用于还原反应以修饰官能团。

催化剂: 各种催化剂用于促进取代反应。

主要形成的产物:

非索非那丁: 通过氧化形成的主要活性代谢物.

其他衍生物: 各种衍生物可以通过取代反应合成,用于研究目的.

科学研究应用

Terfenadine is a selective histamine H1-receptor antagonist used to treat allergic conditions . While it was widely used, it was replaced by fexofenadine in the 1990s due to the risk of heart rhythm disruptions . However, research has explored its potential in other applications .

Allergic Conditions

This compound is a first-line agent for treating allergic rhinitis and chronic urticaria . It is effective in relieving symptoms of seasonal and perennial allergic rhinitis, allergic dermatological conditions, and other histamine-mediated disorders .

- Rhinitis this compound is more effective than a placebo and as effective as other histamine H1-receptor antagonists in relieving rhinitis symptoms . It relieves ocular symptoms better than inhaled corticosteroids, but nasal symptoms to a lesser extent . Combining oral this compound with inhaled sodium cromoglycate or an inhaled corticosteroid is more effective than using this compound alone . In a clinical trial, nasal symptoms improved in 49–60% of patients treated with this compound .

- Urticaria this compound is a first-line agent in the treatment of chronic urticaria .

- Other Histamine-Mediated Disorders this compound can be used to treat other histamine-mediated disorders .

Antigiardial Applications

Recent research has explored the potential of this compound as a treatment for giardiasis .

- Inhibition of Giardia lamblia this compound inhibits the growth and cell viability of Giardia lamblia trophozoites . It also inhibits the adhesion of Giardia lamblia to Caco-2 cells and alters the morphology of Giardia lamblia trophozoites .

- Selectivity for Giardia this compound did not affect Caco-2 cells, indicating it is selective for Giardia . The selectivity index (SI) was 10.7, suggesting this compound is a potentially selective drug for further investigation .

- Mechanism of Action this compound causes downregulation of tubulin in Giardia lamblia trophozoites . The morphological changes induced by this compound involve remodeling of tubulin on Giardia lamblia trophozoites .

Pharmacokinetics and Pharmacodynamics

This compound's effectiveness and safety can be affected by its pharmacokinetics and interactions with other drugs .

- Absorption and Metabolism this compound is rapidly absorbed, but undergoes extensive first-pass metabolism in the liver .

- Drug Interactions Concurrent use of this compound with antifungal drugs like ketoconazole, which inhibits CYP3A4, can lead to adverse effects . Inhibition of CYP3A4 prevents this compound from undergoing hepatic metabolism .

- Cardiac Effects this compound can prolong the electrocardiogram QT interval, especially with extended use, high doses, and concurrent use of antifungal drugs that inhibit CYP3A4 .

Comparison to Other Antihistamines

This compound is a non-sedating H1 antihistamine .

- Efficacy Clinical trials suggest this compound is slightly less effective than or as effective as chlorpheniramine .

- Sedation Sedation attributed to this compound is similar to that observed with a placebo and less frequent than with traditional histamine H1-receptor antagonists .

- Anticholinergic Activity this compound has lower anticholinergic activity compared to chlorpheniramine .

作用机制

相似化合物的比较

Fexofenadine: The active metabolite of terfenadine, which does not cause cardiac arrhythmias

Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure.

Hydroxyzine: An antihistamine with sedative properties, used for anxiety and itching.

Uniqueness of this compound: this compound was unique in its time for being a non-sedating antihistamine that did not readily cross the blood-brain barrier . its potential for causing cardiac arrhythmias led to its replacement by safer alternatives like fexofenadine .

生物活性

Terfenadine is a potent histamine H1 receptor antagonist primarily used for the treatment of allergic conditions. While its primary action involves blocking histamine receptors, recent research has illuminated its diverse biological activities, particularly in the realms of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile.

1. Anticancer Activity

This compound has been identified as an agent that induces apoptosis in various cancer cell lines. A study focused on human colorectal cancer (HCT116) cells demonstrated that this compound inhibits cell viability by disrupting STAT3 signaling pathways. This disruption leads to a cascade of events including:

- Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Activation of caspases and degradation of poly-(ADP-ribose) polymerase (PARP).

- Suppression of murine double minute-2 (Mdm2) expression while enhancing p53 levels .

2. Resensitization in Drug-Resistant Cancers

Recent findings suggest that this compound can resensitize drug-resistant cancer cells to chemotherapy agents like doxorubicin. This effect is mediated through the alteration of intracellular calcium homeostasis and the inhibition of calcium/calmodulin-dependent protein kinase II delta (CAMK2D), which plays a critical role in cell proliferation and survival .

3. Antigiardial Properties

This compound has also shown significant activity against Giardia lamblia, a protozoan parasite. In vitro studies indicated that this compound inhibits the growth and viability of Giardia trophozoites in a dose-dependent manner, with selective toxicity towards the parasite over human cells. It was observed to alter the morphology of Giardia and disrupt its adhesion to intestinal epithelial cells .

Safety Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its safety profile. Historical data indicate a low risk of acute liver disease associated with this compound use, with only three cases identified among over 200,000 users in a large cohort study . However, caution is warranted due to potential drug interactions, particularly with substances that inhibit cytochrome P450 enzymes.

Case Studies

Case Study 1: Colorectal Cancer Treatment

A clinical study involving HCT116 cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through multiple signaling pathways. The study provided quantitative data supporting this compound's role as a potential anticancer agent .

Case Study 2: Drug Resistance in Ovarian Cancer

In another study, this compound was tested on multidrug-resistant ovarian cancer cells (A2780-ADR). The results showed that this compound not only inhibited cell growth but also reversed resistance to doxorubicin by targeting specific signaling pathways involved in drug metabolism and resistance .

Comparative Analysis

The following table summarizes key findings regarding the biological activities and effects of this compound:

| Biological Activity | Mechanism | Cell Type/Model | Outcome |

|---|---|---|---|

| Anticancer | Inhibition of STAT3 signaling | HCT116 (Colorectal cancer) | Induces apoptosis |

| Drug resistance reversal | Inhibition of CAMK2D; alteration of calcium homeostasis | A2780-ADR (Ovarian cancer) | Resensitizes to doxorubicin |

| Antigiardial | Inhibition of growth; morphological changes | Giardia lamblia | Reduced viability and adhesion |

属性

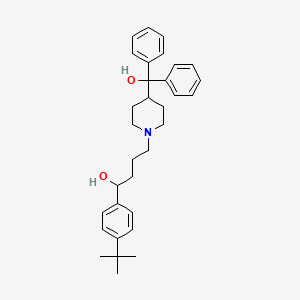

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGOEEXESWIERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023642 | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal., ... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors., Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism., Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night., The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine., Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested. | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from acetone | |

CAS No. |

50679-08-8 | |

| Record name | Terfenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50679-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terfenadine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050679088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=665802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terfenadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERFENADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BA5G9Y06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5-148.5 °C, 146.5 - 148.5 °C | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of terfenadine?

A1: this compound acts primarily as a histamine H1 receptor antagonist. [] This means it blocks the action of histamine, a molecule involved in allergic reactions.

Q2: How does this compound's interaction with its target lead to its therapeutic effect?

A2: By blocking histamine H1 receptors, this compound prevents histamine from binding and triggering downstream effects like smooth muscle contraction, vasodilation, and increased vascular permeability. [] This effectively alleviates allergy symptoms such as sneezing, runny nose, and itching.

Q3: Does this compound interact with other targets in the body?

A3: Yes, research indicates that this compound can interact with several cardiac potassium channels, including hKvl.5, Kv1.5, and HERG, which play crucial roles in regulating heart rhythm. [, , ] This interaction contributes to its potential for cardiac side effects.

Q4: How does this compound affect cardiac potassium channels?

A4: this compound blocks these potassium channels, primarily after they open, by binding to a site within the channel pore. [] This blockade disrupts the normal flow of potassium ions, leading to prolongation of the QT interval on an electrocardiogram (ECG), a marker of delayed heart repolarization. [, ]

Q5: Does this compound's primary metabolite, this compound carboxylate, share these cardiac effects?

A5: No, this compound carboxylate does not exhibit significant blocking activity against cardiac potassium channels like hKvl.5, Kv1.5, or HERG. [, ] This suggests that the accumulation of unmetabolized this compound is a primary factor in its cardiac toxicity.

Q6: How is this compound metabolized in the body?

A6: this compound undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4 in the liver and small intestine. [, , , ] This metabolic pathway converts this compound into various metabolites, including its primary active metabolite, this compound carboxylate (also known as fexofenadine). [, , , , ]

Q7: What factors can inhibit this compound's metabolism?

A8: Several drugs, including azole antifungal agents (ketoconazole, itraconazole) and macrolide antibiotics (erythromycin, clarithromycin, troleandomycin), are potent inhibitors of CYP3A4 and can significantly impair this compound metabolism. [, , , , , ]

Q8: What is the impact of co-administering this compound with CYP3A4 inhibitors?

A9: Co-administration can lead to the accumulation of unmetabolized this compound in the bloodstream, potentially leading to life-threatening cardiac arrhythmias like torsades de pointes. [, , , , , ]

Q9: Are there interindividual differences in this compound metabolism?

A10: Yes, studies have shown significant interindividual variability in this compound metabolism. [] Some individuals exhibit a reduced capacity to metabolize this compound, resulting in higher levels of the unmetabolized drug and a greater risk of adverse cardiac events. [, ]

Q10: What is the primary therapeutic application of this compound?

A11: this compound is used to relieve symptoms associated with allergic conditions, such as seasonal allergic rhinitis (hay fever), perennial allergic rhinitis, and allergic skin conditions. []

Q11: Why was this compound withdrawn from the market in many countries?

A14: this compound was withdrawn due to the risk of severe cardiac arrhythmias, primarily torsades de pointes, especially when administered with drugs that inhibit its metabolism or in individuals with impaired liver function. [, , , , ]

Q12: Are there any safer alternatives to this compound?

A15: Yes, newer-generation antihistamines with improved safety profiles, such as fexofenadine (this compound's active metabolite), loratadine, and cetirizine, are now preferred for treating allergic conditions. [, , , , ]

Q13: What is the molecular formula of this compound?

A13: The molecular formula of this compound is C32H41NO3.

Q14: What is the molecular weight of this compound?

A14: The molecular weight of this compound is 471.67 g/mol.

Q15: Is there spectroscopic data available for this compound?

A18: While the provided abstracts do not detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize this compound and its metabolites. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。